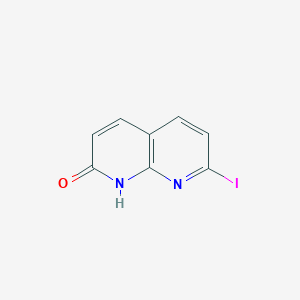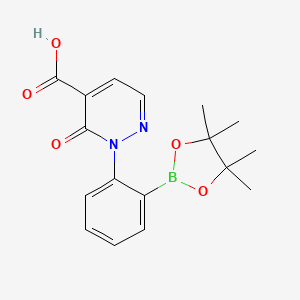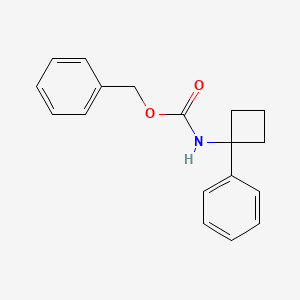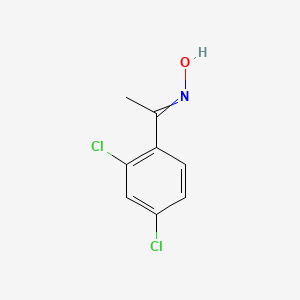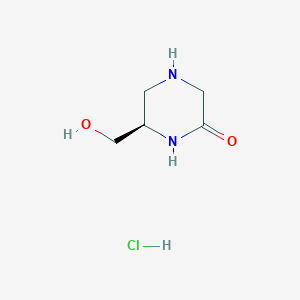
(6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a hydroxymethyl group at the 6th position and a hydrochloride salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods: In industrial settings, the production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on cellular processes and enzyme activities .
Medicine: It serves as a building block for the development of drugs targeting neurological disorders, infections, and cancer .
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties .
Mécanisme D'action
The mechanism of action of (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group plays a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring with one nitrogen atom.
Piperazinone: A piperazine derivative with a carbonyl group at the 2nd position.
Hydroxymethylpiperidine: A piperidine derivative with a hydroxymethyl group.
Uniqueness: (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a carbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H11ClN2O2 |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
(6R)-6-(hydroxymethyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-3-4-1-6-2-5(9)7-4;/h4,6,8H,1-3H2,(H,7,9);1H/t4-;/m1./s1 |
Clé InChI |
UXDMEZAJEXSQSV-PGMHMLKASA-N |
SMILES isomérique |
C1[C@@H](NC(=O)CN1)CO.Cl |
SMILES canonique |
C1C(NC(=O)CN1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
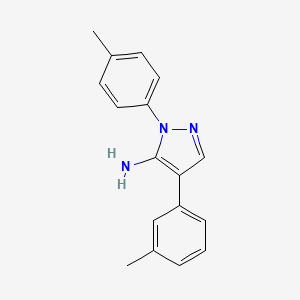
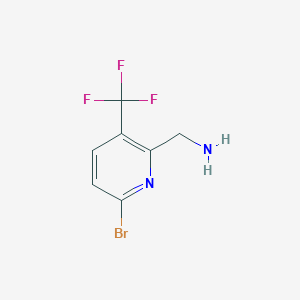
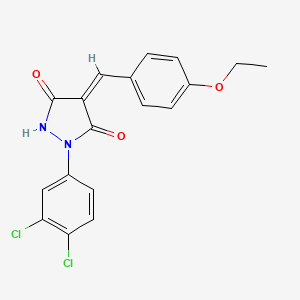
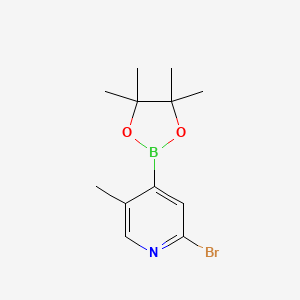

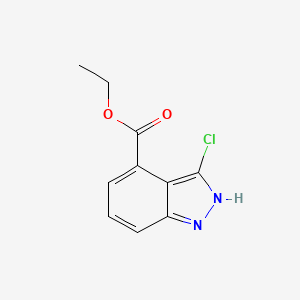
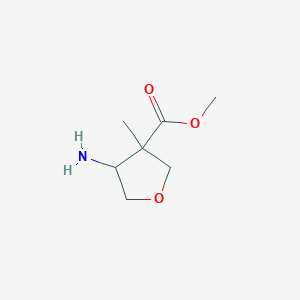
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
